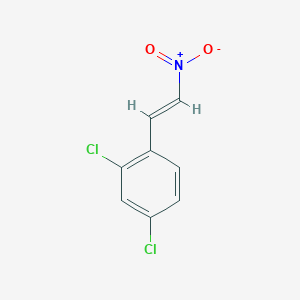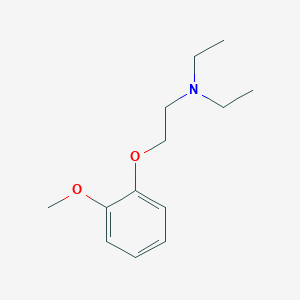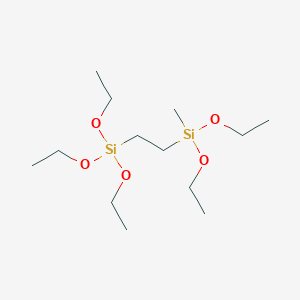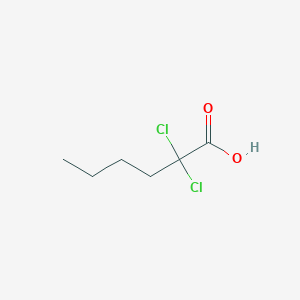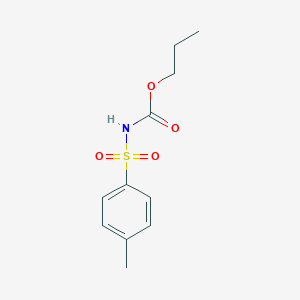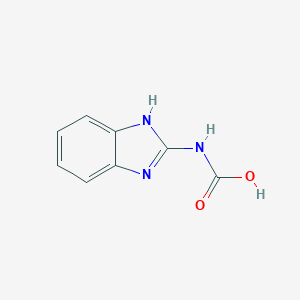
Cypenamine
Übersicht
Beschreibung
Merrell Chemical Company in den 1940er Jahren . Es ist vor allem in der wissenschaftlichen Forschung bekannt und wurde nicht für den Einsatz auf dem Markt entwickelt . Die Verbindung ist ein Homolog von Tranylcypromin, das einen erweiterten alicyclischen Ring enthält, der zwei Methylengruppen größer ist als das stark belastete Cyclopropan .
Wissenschaftliche Forschungsanwendungen
Cypenamine is used in scientific research to study its psychostimulant properties . It has not been developed for clinical or industrial applications but serves as a valuable compound for understanding the effects of psychostimulants. Research applications include:
Chemistry: Studying the compound’s reactivity and synthesis pathways.
Biology: Investigating its effects on biological systems.
Medicine: Exploring potential therapeutic uses, although it has not been developed for clinical use.
Industry: Limited to research purposes, with no significant industrial applications.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Cypenamine is a molecule that can be considered to have some structural similarity to fencamfamine . This would occur through the same mechanisms that are associated with stimulating the central nervous system, causing a release of norepinephrine and dopamine .
Molecular Mechanism
As a psychostimulant, it likely works by stimulating the release of norepinephrine and dopamine
Vorbereitungsmethoden
Die Synthese von Cypenamin beinhaltet die Herstellung von 2-Phenylcyclopentan-1-amin. Ein Verfahren beinhaltet die kinetische Auflösung von (±)-trans-2-Phenylcyclopentan-1-amin durch Lipase B aus Candida antarctica durch eine Aminolyse-Reaktion
Analyse Chemischer Reaktionen
Cypenamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.
Substitution: Cypenamin kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Standard-Oxidations- und Reduktionsmittel sowie Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Cypenamin wird in der wissenschaftlichen Forschung verwendet, um seine psychostimulierenden Eigenschaften zu untersuchen . Es wurde nicht für klinische oder industrielle Anwendungen entwickelt, dient aber als wertvolle Verbindung zum Verständnis der Wirkungen von Psychostimulanzien. Forschungsanwendungen umfassen:
Chemie: Untersuchung der Reaktivität und Synthesewege der Verbindung.
Biologie: Untersuchung seiner Auswirkungen auf biologische Systeme.
Medizin: Erforschung potenzieller therapeutischer Anwendungen, obwohl es nicht für den klinischen Einsatz entwickelt wurde.
Industrie: Begrenzt auf Forschungszwecke, ohne nennenswerte industrielle Anwendungen.
Vergleich Mit ähnlichen Verbindungen
Cypenamin ähnelt anderen Psychostimulanzien wie:
Tranylcypromin: Ein Homolog mit einem kleineren alicyclischen Ring.
Amphetamin: Teilt strukturelle Ähnlichkeiten und psychostimulierende Wirkungen.
Cyclopentamin: Eine andere verwandte Verbindung mit ähnlichen Eigenschaften.
Methamphetamin: Ein bekanntes Psychostimulans mit einer anderen Struktur, aber ähnlichen Wirkungen.
Propylhexedrin: Ein weiteres Stimulans mit strukturellen Ähnlichkeiten.
Die Einzigartigkeit von Cypenamin liegt in seiner spezifischen alicyclischen Ringstruktur, die es von anderen Psychostimulanzien unterscheidet .
Eigenschaften
IUPAC Name |
2-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546452 | |
| Record name | 2-Phenylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-54-9, 6604-06-4 | |
| Record name | Cypenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cypenamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2S)-2-phenylcyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYPENAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the new synthetic method for Cypenamine described in the research?
A1: The research presents a novel and efficient palladium-catalyzed method for synthesizing trans-3,4-disubstituted cyclopentenes and alkylidene cyclopentenes, including this compound (trans-2-phenylcyclopentylamine) []. This method utilizes the ring opening of azabicyclic olefins with aryl halides. The significance lies in its potential for:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)

![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
